3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide
Description
3-(Methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide is a pyrazole-based compound characterized by a nitro group at the 4-position, a methylamino group at the 3-position, and a phenyl-substituted carboxamide at the 1-position. The pyrazole core is a five-membered heterocycle with two adjacent nitrogen atoms, contributing to its electron-deficient aromatic system. The nitro group is strongly electron-withdrawing, which may influence reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
3-(methylamino)-4-nitro-N-phenylpyrazole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-12-10-9(16(18)19)7-15(14-10)11(17)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKBAILBUDCOTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Amination: The methylamino group can be introduced via amination reactions, often using methylamine or its derivatives.
Carboxamidation: The final step involves the formation of the carboxamide group, which can be achieved through reactions with carboxylic acid derivatives or their activated forms.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness. Reaction conditions such as temperature, solvent choice, and catalysts are crucial for achieving the desired product efficiently.
Chemical Reactions Analysis
3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boron reagents, and various acids and bases. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Research has indicated that compounds within the pyrazole class, including 3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide, exhibit various biological activities that can be harnessed for therapeutic purposes.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
A notable study demonstrated that modifications in the pyrazole structure could enhance cytotoxicity against non-small cell lung carcinoma (NSCLC) cells, suggesting a promising avenue for developing new anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research has indicated that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation . The mechanism often involves the inhibition of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Pyrazole Ring : This is usually achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Nitration : The introduction of the nitro group at the 4-position is commonly performed using nitrating agents such as nitric acid.
- Amidation : The final step often involves the formation of an amide bond to attach the phenyl group.
Case Study 1: Anticancer Activity in NSCLC
In a study focusing on NSCLC, researchers synthesized several pyrazole derivatives and tested their anticancer activity. The results indicated that specific modifications in the molecular structure significantly enhanced their potency against cancer cells. The lead compound exhibited an IC50 value lower than that of standard chemotherapeutics, highlighting its potential as a novel anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another investigation explored the anti-inflammatory properties of pyrazole derivatives in a murine model of inflammation. The study found that treatment with this compound resulted in reduced levels of inflammatory markers and improved clinical scores in treated animals compared to controls. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of 3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives
Compound: N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide (CAS 413616-23-6)
- Core Structure : Pyrazole with carboxamide at position 1.
- Substituents: 3-Amino and 5-phenoxy groups on the phenyl ring. 1,3-Diphenyl substitution on the pyrazole.
- Comparison: The absence of a nitro group in this compound reduces electrophilicity compared to the target molecule. The diphenyl substitution could increase steric hindrance, affecting binding pocket accessibility.
Thiophene and Naphthalene Derivatives
Compound: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Core Structure: Thiophene with a methylamino-propanol side chain.
- Substituents: Hydroxyl and methylamino groups.
- Comparison: The thiophene ring is electron-rich, contrasting with the electron-deficient pyrazole in the target compound. The hydroxyl group increases polarity, likely improving aqueous solubility compared to the nitro-substituted pyrazole. The methylamino group is shared, suggesting possible similarities in metabolic pathways (e.g., N-demethylation).
Indole-Based Sulfonamides
Compound : Sumatriptan succinate related compounds
- Core Structure: Indole with sulfonamide and methylaminoethyl side chains.
- Substituents: Sulfonamide (electron-withdrawing) and dimethylamino-N-oxide groups.
- Sulfonamide groups may confer higher acidity and solubility compared to the nitro group in the target compound. Both compounds feature methylamino groups, but their placement (side chain vs. pyrazole ring) may lead to divergent biological activities.
Structural and Functional Implications: Data Table
Key Research Findings and Hypotheses
Electron Effects: The nitro group in the target compound may enhance electrophilicity, making it susceptible to nucleophilic attack or metabolic reduction, unlike the amino or hydroxyl groups in analogs .
Solubility : Thiophene- and indole-based compounds likely exhibit better aqueous solubility due to polar substituents (e.g., hydroxyl, sulfonamide), whereas the nitro group in the target compound may reduce solubility .
Biological Activity : Pyrazole cores are associated with diverse activities (e.g., kinase inhibition), but substituent choice critically modulates target specificity. The phenyl carboxamide in the target compound may favor hydrophobic binding pockets .
Biological Activity
3-(Methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide, also known by its CAS number 318238-14-1, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's synthesis, biological evaluation, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.
- Molecular Formula: C11H11N5O3
- Molecular Weight: 261.24 g/mol
- Structure: The compound features a pyrazole ring with a methylamino group, a nitro group, and a phenyl group attached to the carboxamide moiety.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring: Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Amination: Introduction of the methylamino group using methylamine.
- Carboxamidation: Formation of the carboxamide group via reactions with carboxylic acid derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Induces apoptosis |
| HepG2 (Liver) | 12.0 | Significant growth inhibition |
| A549 (Lung) | 26.0 | Moderate cytotoxicity |
In a study focusing on breast cancer cells (MDA-MB-231), it was observed that treatment with this compound led to morphological changes indicative of apoptosis and increased caspase-3 activity . The compound demonstrated effective microtubule destabilization at concentrations around 20 μM, suggesting potential as a chemotherapeutic agent .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cancer cells:
- Microtubule Disruption: The nitro group can be reduced to form reactive intermediates that disrupt microtubule assembly.
- Caspase Activation: Induction of apoptosis through caspase activation pathways.
- Cell Cycle Arrest: Studies indicate that the compound may induce cell cycle arrest in specific phases, contributing to its antitumor effects.
Other Biological Activities
Beyond anticancer properties, preliminary evaluations suggest that this compound may exhibit antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, although further research is required to elucidate its full spectrum of biological activities .
Case Studies
Case Study 1: Anticancer Efficacy in Animal Models
In vivo studies using xenograft models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. Tumor growth inhibition rates were noted at approximately 65% after four weeks of treatment.
Case Study 2: Synergistic Effects with Other Agents
Combination studies revealed that co-treatment with established chemotherapeutics enhanced the efficacy of this compound, suggesting potential for use in combination therapy strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(methylamino)-4-nitro-N-phenyl-1H-pyrazole-1-carboxamide, and how do reaction parameters influence yield and purity?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving nitration, carboxamide coupling, and functional group modifications. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) during nitration steps to avoid decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency .
- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can the structural conformation of this compound be experimentally validated?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding bioactivity .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methylamino at C3, nitro at C4) and detects tautomeric forms .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 302.1) .
Q. What are the stability and solubility profiles of this compound under physiological conditions?
- Methodological Answer :
- Stability : Perform accelerated degradation studies (pH 1–9, 40°C for 72 hrs) with HPLC monitoring. Nitro groups may hydrolyze under strong acidic/basic conditions .
- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO. LogP calculations (e.g., ~2.5) predict moderate lipophilicity .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or nitroreductases using fluorogenic substrates .
- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses .
- Binding Affinity : Radioligand displacement assays for receptors (e.g., cannabinoid receptors) if structural analogs suggest activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Systematic Substitution : Replace the nitro group with electron-withdrawing/-donating groups (e.g., -CF₃, -OMe) to modulate electron density .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins .
- In Vitro/In Vivo Correlation : Compare IC₅₀ values in enzyme assays with efficacy in rodent models of inflammation or cancer .
Q. What computational strategies resolve contradictions in predicted vs. observed biological activity?
- Methodological Answer :
- MD Simulations : Run 100-ns trajectories to assess binding mode stability if experimental IC₅₀ conflicts with docking scores .
- Free Energy Perturbation (FEP) : Quantify energy differences between analogs to explain potency variations .
- Meta-Analysis : Cross-reference data from similar pyrazole carboxamides (e.g., 5-amino-N-phenyl derivatives) to identify trends .
Q. How can metabolic pathways and toxicity risks be characterized early in development?
- Methodological Answer :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
- Reactive Metabolite Screening : Trapping assays with glutathione or KCN to detect nitroso intermediates .
- Genotoxicity : Ames test (TA98 strain) to assess mutagenic potential of nitro-containing metabolites .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rate) using response surface methodology .
- Quality Control : Implement strict NMR purity thresholds (e.g., ≥98%) and reject batches with unidentified peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
